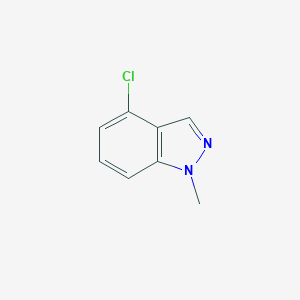

4-Chloro-1-methyl-1H-indazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTULONOQBDLTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597906 | |

| Record name | 4-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162502-53-6 | |

| Record name | 4-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological and Biological Investigations of 4 Chloro 1 Methyl 1h Indazole and Indazole Analogs

Anti-Microbial Activity

The indazole scaffold is a key component in a variety of synthetic compounds that exhibit a broad spectrum of anti-microbial activities, including antibacterial and antifungal properties. nih.govnih.govorientjchem.org

A number of indazole derivatives have been specifically reported as potent anti-bacterial agents. orientjchem.org For instance, a series of N-methyl-3-aryl indazoles demonstrated inhibitory activity against several bacterial strains, including Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium. nih.govorientjchem.org Some compounds in this series showed excellent activity, with zones of inhibition comparable to the standard antibiotic streptomycin. orientjchem.org The indazole class of GyrB inhibitors has also shown excellent antibacterial activity against clinically important Gram-positive pathogens. nih.gov

In addition to their antibacterial effects, indazole derivatives have been investigated for their antifungal activity. longdom.orgorientjchem.org The aforementioned N-methyl-3-aryl indazoles were also tested against the fungal strain Candida albicans. nih.govorientjchem.org Furthermore, other synthesized indazole compounds have shown potential antifungal activity against both Candida albicans and R. oryzae. longdom.org Some indazole derivatives have also demonstrated inhibitory effects on the antimicrobial enzyme lactoperoxidase. nih.gov

The development of hybrid molecules containing the indazole ring has also been explored. For example, 2H-indazole derivatives designed through the hybridization of cyclic systems found in antimicrobial compounds have shown activity against various pathogens, including yeasts like Candida albicans and Candida glabrata. mdpi.com

Antibacterial Efficacy (e.g., Escherichia coli, Salmonella enterica serovar Typhi, Bacillus cereus)

Indazole derivatives have demonstrated notable antibacterial activity against a range of pathogens. In one study, a series of N-methyl-3-aryl indazoles were evaluated for their antimicrobial properties. These compounds were tested against several bacterial strains, including the Gram-negative Escherichia coli and the Gram-positive Bacillus cereus. semanticscholar.org The results, measured by the zone of inhibition, indicated varying degrees of activity, with some compounds showing excellent inhibition against the tested microbes. semanticscholar.org For instance, compounds designated 5j, 5a, and 5h showed notable activity against Bacillus megaterium, a relative of B. cereus. semanticscholar.org

Further research into 2H-indazole derivatives revealed their potential against intestinal pathogens like Escherichia coli and Salmonella enterica serovar Typhi. pnrjournal.com While many of the tested compounds were found to be largely inactive against these bacterial strains, the investigation highlighted the selective nature of their antimicrobial action, with a more pronounced effect observed against protozoan parasites. pnrjournal.commdpi.com

| Compound Series | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| N-methyl-3-aryl indazoles | Escherichia coli | Moderate activity | semanticscholar.org |

| N-methyl-3-aryl indazoles | Bacillus cereus | Moderate activity | semanticscholar.org |

| 2H-indazole derivatives | Escherichia coli | Mainly inactive | mdpi.com |

| 2H-indazole derivatives | Salmonella enterica serovar Typhi | Mainly inactive | mdpi.com |

A key mechanism underlying the antibacterial action of some indazole analogs is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. nih.gov This enzyme, particularly its GyrB subunit, is a validated clinical target for antibiotics. nih.gov By targeting the GyrB subunit, these compounds can overcome the widespread resistance to fluoroquinolones, which target the GyrA subunit. nih.gov

Research has led to the discovery of novel indazole derivatives as potent inhibitors of DNA gyrase B (GyrB). nih.govnih.gov Through structure-based drug design, indazole analogs were developed that exhibit excellent enzymatic and antibacterial activity, especially against clinically important Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.govnih.gov Specifically, 3-phenyl-1H-indazole derivatives have been identified as DNA gyrase B inhibitors. mdpi.com

Antifungal Properties (e.g., Candida albicans, Candida glabrata)

The development of new antifungal agents is critical due to increasing resistance to existing treatments. scholaris.ca Indazole analogs have emerged as a promising class of compounds with significant antifungal activity. scholaris.ca A number of indazole derivatives have been synthesized with the objective of inhibiting the cytochrome bc1 complex of Candida albicans, an opportunistic pathogen that frequently affects immunocompromised individuals. scholaris.ca

Studies on 2,3-diphenyl-2H-indazole derivatives have demonstrated their ability to inhibit the in vitro growth of both Candida albicans and Candida glabrata. pnrjournal.commdpi.com Further research into indazole-linked triazoles led to the identification of analogs with significant antifungal activity against a variety of fungal cultures, including Candida species. nih.gov One particular analog, featuring a 5-bromo substitution on the indazole ring, showed excellent efficacy against Candida albicans in a murine infection model. nih.gov Additionally, certain N-methyl-3-aryl indazole compounds were found to prevent the growth of Candida albicans at low minimum inhibitory concentrations (MIC). semanticscholar.org

| Compound Series/Derivative | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| 2,3-Diphenyl-2H-indazole derivatives | Candida albicans | In vitro growth inhibition | pnrjournal.commdpi.com |

| 2,3-Diphenyl-2H-indazole derivatives | Candida glabrata | In vitro growth inhibition | pnrjournal.commdpi.com |

| Indazole-linked triazoles (e.g., 5-bromo substituted) | Candida albicans | Significant in vitro activity and in vivo efficacy | nih.gov |

| N-methyl-3-aryl indazoles | Candida albicans | Growth prevention at low MIC | semanticscholar.org |

| Iodobenzamide derivative of indazole | Fungal strains | Antifungal activity | austinpublishinggroup.com |

Antiprotozoal Effects (e.g., Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)

Indazole derivatives have shown significant promise as antiprotozoal agents. mdpi.comresearchgate.net A series of synthesized 2H-indazole derivatives were evaluated for their activity against selected intestinal and vaginal pathogens, including the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. pnrjournal.commdpi.com The biological evaluations revealed that these compounds possess potent antiprotozoal activity, with many being more effective than metronidazole (B1676534), a standard drug for treating these infections. pnrjournal.commdpi.com

For example, one 2,3-diphenyl-2H-indazole derivative was found to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.com The research highlighted that 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole are promising frameworks for designing new antiprotozoal drugs. mdpi.com Further studies on a broader range of 2-phenyl-2H-indazole derivatives confirmed their strong antiprotozoal activity and identified structural features, such as electron-withdrawing groups on the 2-phenyl ring, that enhance this activity. researchgate.net

| Compound Series | Protozoan Parasite | IC50 Value / Potency | Reference |

|---|---|---|---|

| 2-Phenyl-2H-indazole derivatives | Giardia intestinalis | Lower than 1 µM; more potent than metronidazole | mdpi.comresearchgate.net |

| 2,3-Diphenyl-2H-indazole derivatives | Giardia intestinalis | Lower than 1 µM; up to 12.8x more active than metronidazole | mdpi.com |

| 2-Phenyl-2H-indazole derivatives | Entamoeba histolytica | Lower than 1 µM; more potent than metronidazole | mdpi.comresearchgate.net |

| 2,3-Diphenyl-2H-indazole derivatives | Entamoeba histolytica | Lower than 1 µM | mdpi.com |

| 2-Phenyl-2H-indazole derivatives | Trichomonas vaginalis | Lower than 1 µM; more potent than metronidazole | mdpi.comresearchgate.net |

| 2,3-Diphenyl-2H-indazole derivatives | Trichomonas vaginalis | Lower than 1 µM | mdpi.com |

Antiviral Activity (e.g., Anti-HIV, SARS-CoV-2 MPro inhibition)

The indazole nucleus is a key component in various compounds exhibiting a wide range of pharmacological activities, including antiviral effects against HIV and coronaviruses. mdpi.comorientjchem.org

Research has identified N-arylindazole-3-carboxamide derivatives as potent inhibitors of SARS-CoV-2. nih.gov Stemming from a hit compound previously identified for its anti-MERS-CoV activity, these derivatives were synthesized and evaluated. nih.gov Among them, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (compound 4a) demonstrated a potent inhibitory effect against SARS-CoV-2 with an EC₅₀ value of 0.69 µM and low cytotoxicity. nih.gov This suggests that the N-arylindazole-3-carboxamide structure is a novel and promising template for the development of anti-coronavirus agents. nih.gov

Furthermore, the ruthenium-based metallodrug BOLD-100, which is chemically known as sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]dihydrate, has been shown to potently inhibit the replication of SARS-CoV-2. mdpi.com This compound also demonstrated broad-acting antiviral activity, inhibiting the replication of other viruses such as Human Immunodeficiency Virus type 1 (HIV-1). mdpi.com

Anti-Inflammatory Properties

Indazole and its derivatives are well-documented for their potential anti-inflammatory action. nih.govresearchgate.netnih.gov The anti-inflammatory activity of these compounds has been demonstrated in established experimental models, such as the carrageenan-induced hind paw edema model in rats. nih.govnih.govhep.com.cn Studies have shown that indazole derivatives can significantly inhibit this induced inflammation in a dose- and time-dependent manner. nih.govnih.gov The versatility of the indazole scaffold is further highlighted by its use as an intermediate in the synthesis of anti-inflammatory drugs. chemimpex.com For instance, Methyl 5-chloro-1H-indazole-7-carboxylate has been shown to inhibit enzymes involved in inflammatory pathways. smolecule.com

Cyclooxygenase-2 (COX-2) Inhibition

A primary mechanism contributing to the anti-inflammatory effects of indazole derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govnih.gov COX-2 is a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation and pain. nih.gov The ability of indazole compounds to selectively inhibit COX-2 over the related COX-1 isoform is a desirable trait, as COX-1 is involved in maintaining normal physiological functions.

In vitro assays have confirmed that indazole derivatives can produce a concentration-dependent inhibition of COX-2. nih.govnih.gov For example, one study found that various indazoles inhibited COX-2 by 68% to 78% at a concentration of 50 μM. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for different indazoles against COX-2 ranged from 12.32 to 23.42 μM. nih.gov Further research has focused on designing novel (aza)indazole derivatives with high affinity and selectivity for the COX-2 enzyme. nih.govtandfonline.com This work led to the development of a compound that exhibited an effective COX-2 inhibitory activity with an IC₅₀ value of 0.409 µM and excellent selectivity versus COX-1. nih.govtandfonline.com Additionally, certain 2,3-diphenyl-2H-indazole derivatives have been identified as having in vitro inhibitory activity against human COX-2. mdpi.com

| Compound/Derivative | COX-2 IC50 Value | % Inhibition | Reference |

|---|---|---|---|

| Indazole | 23.42 µM | 70% at 50 µM | nih.gov |

| 5-Aminoindazole | 12.32 µM | 78% at 50 µM | nih.gov |

| 6-Nitroindazole | 19.22 µM | 68% at 50 µM | nih.gov |

| (Aza)indazole derivative (Compound 16) | 0.409 µM | Not specified | nih.govtandfonline.com |

| 2,3-Diphenyl-2H-indazole derivatives (154, 155, 156, 157) | Not specified | 36–50% at 10 µM | mdpi.com |

Other Pharmacological Activities

Beyond the primary areas of investigation, 4-Chloro-1-methyl-1H-indazole and its analogs have been explored for a variety of other pharmacological effects, highlighting the diverse therapeutic potential of the indazole scaffold. researchgate.netmdpi.comorientjchem.org These activities range from cardiovascular modulation to central nervous system effects and immunosuppression.

The indazole core is a known feature in compounds with antiarrhythmic properties. nih.govmdpi.comresearchgate.net Specific research into indazoloxypropanolamines, which are structural isosteres of the β-blocker pindolol, has revealed significant antiarrhythmic potential. nih.govthieme-connect.com

In one study, a series of N-substituted 1-amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols were synthesized and evaluated. nih.govthieme-connect.com The findings indicated that compounds featuring a methyl substitution at the N-1 position of the indazole nucleus generally displayed noteworthy antiarrhythmic activity. nih.govthieme-connect.com This effect was strongly correlated with their affinity for β1-adrenergic receptors. nih.govthieme-connect.com In contrast, analogs with a phenyl group at the N-1 position were generally less active as antiarrhythmic agents. nih.govthieme-connect.com

Indazole-containing compounds have been recognized for their potential to lower blood pressure. researchgate.netmdpi.commdpi.com The structural diversity of indazole analogs allows for interaction with various biological receptors, making them promising candidates for antihypertensive agents. nih.govresearchgate.net

Research has led to the development of specific indazole derivatives with demonstrated effects on blood pressure. For instance, two analogs of marsanidine, 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole (TCS-80) and 1-[(imidazolidin-2-yl)imino]-1H-indazole (marsanidine), were shown to decrease blood pressure and heart rate in rat models. nih.gov Compound TCS-80, in particular, exhibited a high affinity for I₁-imidazoline receptors, which are implicated in the central regulation of blood pressure. nih.gov Structure-activity relationship (SAR) studies have suggested that substituting the indazole nucleus at the C7 position with a chlorine or methyl group can result in compounds with enhanced cardiovascular activity. nih.gov

The indazole scaffold has been identified as a promising framework for developing novel antidepressant medications. mdpi.comresearchgate.netresearchgate.net Combination therapies involving neurokinin 1 (NK1) receptor antagonists and serotonin-selective reuptake inhibitors (SSRIs) have shown potential in preclinical depression models. acs.org This has spurred the development of single molecules that can act on both targets.

One research effort focused on creating indazole-based compounds that function as dual NK1 receptor antagonists and serotonin (B10506) transporter (SERT) inhibitors. researchgate.netacs.org This work led to the identification of an analog that not only showed potent activity at both targets but also possessed favorable oral bioavailability and the ability to penetrate the brain. researchgate.netacs.org This compound demonstrated significant efficacy in a validated animal model of depression. acs.org Further investigations have explored indazole analogs of serotonergic tryptamines, such as 5-MeO-DMT, as agonists for serotonin receptor 2 (5-HT₂). acs.orgnih.govsemanticscholar.org The direct 1H-indazole analog of 5-MeO-DMT showed activity at 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors, highlighting the potential for this class of compounds to modulate serotonergic pathways relevant to depression. nih.gov

Indazole derivatives have been developed as modulators of various targets within the central nervous system (CNS). nih.gov Their structural properties can be optimized to allow for penetration of the blood-brain barrier, a critical feature for drugs targeting neurological conditions. acs.org

One area of research has been the development of CNS-penetrant inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key node in neuroinflammatory signaling pathways. acs.org The strategic design of aza-indazole analogs led to compounds that could cross into the brain and, in animal models, produced a dose-dependent modulation of inflammatory cytokines. acs.org Another study identified a novel indazole-based chemotype, ML380, that acts as a potent positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5). nih.gov This compound demonstrated the ability to enter the CNS, making it a valuable tool for studying the role of the M5 receptor in the brain. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune tolerance by catalyzing the first step in tryptophan degradation. mdpi.comnih.gov Its overexpression in cancer cells helps tumors evade the immune system, making it an attractive target for cancer immunotherapy. mdpi.comresearchgate.net The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for inhibiting IDO1. mdpi.comresearchgate.net

Studies have shown that the 1H-indazole structure is essential for inhibitory activity, with the substituent groups at the 4- and 6-positions of the ring playing a critical role. mdpi.comresearchgate.net Molecular docking models suggest that 1H-indazoles interact effectively with the ferrous ion of the heme group and key residues in the enzyme's active site. mdpi.comresearchgate.net Furthermore, the N-hydrogen on the indazole moiety is believed to be important for forming a hydrogen bonding network critical for inhibition, as N-methylated analogs lose their inhibitory activity. mdpi.com Several indazole derivatives have shown promising IDO1 inhibition, with some reaching nanomolar potency. mdpi.com

Indazole derivatives are being actively investigated as potential treatments for a range of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. nih.govresearchgate.netgoogle.com

One approach targets the abnormal phosphorylation of the tau protein, a pathological feature of several neurodegenerative disorders. frontiersin.org The indazole derivative 6-amino-1-methyl-indazole (AMI) was found to inhibit tau hyperphosphorylation and protect dopaminergic neurons in both cell culture and mouse models of Parkinson's disease. frontiersin.org Another strategy involves inhibiting the aggregation of α-synuclein, a key pathological process in diseases like Parkinson's. google.com Derivatives of indatraline, which contains an indazole structure, have been developed for this purpose. google.com

For Alzheimer's disease, indazole compounds are being explored for their ability to modulate the Wnt signaling pathway, which is crucial for neuronal circuit formation and is often dysregulated in the disease. google.com In the context of demyelinating diseases like multiple sclerosis, analogs of chloroindazole have demonstrated the ability to promote remyelination and reduce inflammatory cytokines in the central nervous system of mouse models. scispace.com Specifically, certain analogs improved myelination and were associated with reduced levels of molecules toxic to oligodendrocytes, the myelin-producing cells in the CNS. scispace.com

Liver Carbonyl Reductase Inhibition

Research into the biological activities of indazole derivatives has extended to their effects on human liver carbonyl reductase (CR). nih.govnih.gov Carbonyl reductases are enzymes involved in the metabolism of a wide range of endogenous and xenobiotic compounds, including anticancer drugs like anthracyclines. nih.gov The inhibition of these enzymes is a therapeutic strategy to potentially mitigate the cardiotoxicity associated with such drugs. nih.gov

A study involving a series of synthesized indazole-dione derivatives demonstrated that while many of these compounds acted as substrates for human carbonyl reductase, a select few exhibited inhibitory activity. nih.govnih.gov Specifically, four indazole-dione analogs were identified as inhibitors of CR, with IC₅₀ values in the range of 3–5 μM when tested against menadione (B1676200) as the substrate. nih.govnih.gov When tested against the anthracycline daunorubicin, the IC₅₀ values for these inhibitors ranged from 11–25 μM. nih.gov

Further investigation into the mechanism of two of these inhibitors revealed that they function as noncompetitive inhibitors with respect to both the cofactor NADPH and the substrate menadione. nih.govnih.gov The inhibition constants (Kᵢ) for these two compounds were found to be between 2 and 11 μM. nih.govnih.gov This noncompetitive inhibition pattern suggests that the inhibitors can bind to multiple forms of the enzyme. nih.gov

Computational modeling was employed to understand the structural basis for whether an indazole-dione would act as a substrate or an inhibitor. nih.gov The analysis suggested that the conformation of the molecule is a key determinant of its interaction with the enzyme's active site, distinguishing between productive binding that leads to a reaction (substrate) and nonproductive binding that results in inhibition. nih.govnih.gov

The inhibitory potential of certain indazole derivatives highlights their promise as lead compounds for developing agents that could reduce the side effects of other medications by modulating metabolic pathways. nih.gov

Inhibitory Activity of Indazole-Dione Derivatives on Human Carbonyl Reductase nih.gov

| Compound | IC₅₀ vs. Menadione (μM) | IC₅₀ vs. Daunorubicin (μM) |

| 11 | 3-5 | 11-25 |

| 12 | 3-5 | 11-25 |

| 22 | 3-5 | 11-25 |

| 23 | 3-5 | 11-25 |

Structure Activity Relationship Sar Studies

Impact of Substituents on the Indazole Ring System

The presence of a chlorine atom at the C4 position of the indazole ring has a significant impact on the biological activity of the resulting compounds. Halogenation can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby influencing its binding affinity to target proteins. nih.gov While specific SAR studies on 4-chloro-1-methyl-1H-indazole are not extensively detailed in publicly available literature, general principles of halogenation in drug design suggest that the electronegativity and size of the chlorine atom at C4 can lead to favorable interactions within the binding pocket of a target enzyme or receptor. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, substitutions at the C4 position were explored, with methoxy (B1213986) and hydroxyl groups found to be potent. nih.gov This highlights the sensitivity of this position to substitution and suggests that the electronic and steric properties of the C4 substituent are critical for activity.

The substitution at the N1 position of the indazole ring is a key determinant of biological activity. The N1-methyl group in this compound plays a crucial role in orienting other substituents and can influence the molecule's interaction with its biological target. In the development of indazole-based kinase inhibitors, for example, the nature of the N1-substituent has been shown to significantly affect potency. nih.gov While a methyl group is relatively small and lipophilic, variations in the N1-substituent can modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, in a study on indazole derivatives, various substituents at the N-1 position were found to have stronger effects on the potency against certain enzymes. nih.gov This underscores the importance of the N1-substituent in fine-tuning the biological profile of indazole-based compounds.

Substitutions at other positions of the indazole ring, namely C3, C5, C6, and C7, also play a pivotal role in defining the SAR of this compound analogs.

C3 Position: The C3 position is a common site for introducing diverse functional groups to modulate biological activity. In many indazole-based inhibitors, a substituent at the C3 position is essential for potent activity. For example, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position of the indazole ring was found to be crucial for strong inhibitory activities in a series of IDO1 inhibitors. nih.gov

C5 and C6 Positions: Modifications at the C5 and C6 positions have been shown to significantly impact the biological potency of indazole derivatives. Structure-activity relationship studies on indazole-3-carboxamide hybrids revealed that aryl groups at the C6 position were crucial for inhibitory activities. nih.gov Furthermore, SAR analysis of certain indazole derivatives suggested that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold played a crucial role in inhibition of specific enzymes. nih.gov

C7 Position: The C7 position, being adjacent to the N1-substituent, can influence the conformation and binding of the molecule. While less frequently explored than other positions, substitution at C7 can lead to significant changes in biological activity.

The following table summarizes the general impact of substitutions at various positions on the indazole ring based on broader studies of indazole derivatives.

| Position | General Impact of Substitution | Example from Broader Indazole SAR Studies |

|---|---|---|

| C3 | Crucial for introducing diversity and often essential for potent biological activity. | Substituted carbohydrazide moiety at C3 enhances IDO1 inhibitory activity. nih.gov |

| C4 | Influences electronic and steric properties, critical for binding affinity. | Methoxy and hydroxyl groups at C4 are potent in CCR4 antagonists. nih.gov |

| C5 | Modulates biological potency. Small groups are often tolerated. nih.gov | Aryl groups at C5 can be important for certain inhibitory activities. |

| C6 | Significant impact on biological activity. Often a key position for interaction. | Aryl groups at C6 are crucial for glucagon (B607659) receptor antagonist activity. nih.gov |

| C7 | Can influence molecular conformation and binding. Small groups are generally preferred. nih.gov | Less explored, but substitutions can alter activity. |

Correlation between Structural Modifications and Biological Potency

A direct correlation exists between specific structural modifications of the this compound scaffold and the resulting biological potency. SAR studies aim to systematically explore these correlations to identify the structural features that are essential for activity. For example, in the development of indazole amide-based ERK1/2 inhibitors, a clear relationship was established between the nature of the substituents and the inhibitory potency. nih.gov The optimization of these compounds often involves a multi-parameter approach, considering factors such as electronic effects, steric hindrance, and lipophilicity. Quantitative structure-activity relationship (QSAR) studies can be employed to develop mathematical models that correlate these physicochemical properties with biological activity, providing predictive tools for the design of new, more potent analogs. nih.gov

The following table provides a hypothetical example of how SAR data for a series of this compound analogs might be presented, illustrating the correlation between structural changes and biological potency (e.g., IC50 values).

| Compound | R1 (at C3) | R2 (at C5) | R3 (at C6) | Biological Potency (IC50, nM) |

|---|---|---|---|---|

| 1 | -H | -H | -H | 500 |

| 2 | -CONH2 | -H | -H | 150 |

| 3 | -CONH-Ph | -H | -H | 50 |

| 4 | -CONH-Ph | -F | -H | 75 |

| 5 | -CONH-Ph | -H | -OCH3 | 25 |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. Studies on various substituted indazoles have successfully employed molecular docking to elucidate their interactions with a range of biological targets.

Molecular docking simulations of various indazole derivatives reveal common and specific interaction patterns within protein active sites. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and π-stacking, which collectively stabilize the ligand-protein complex.

For example, in studies of 3-carboxamide indazole derivatives targeting a renal cancer-related protein (PDB: 6FEW), docking analyses showed specific binding patterns within the active site researchgate.net. Similarly, research on 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial agents demonstrated that these compounds form a stable network of hydrophobic and hydrophilic interactions with the enzyme Leishmania infantum trypanothione (B104310) reductase nih.gov.

In the context of protein kinase inhibition, a major area for indazole-based drug discovery, specific binding modes are critical for activity. Docking studies of 1H-indazol-3-amine derivatives revealed that the 3-aminoindazole group often occupies the hinge region of the kinase, a critical area for ATP binding. These interactions are frequently characterized by hydrogen bonds with backbone residues of the hinge region, while other parts of the indazole scaffold engage in π–π stacking with aromatic residues like phenylalanine nih.gov.

A key outcome of molecular docking is the identification of specific amino acid residues that are crucial for ligand binding. For indazole derivatives targeting protein kinases, interactions with hinge residues are paramount. For instance, docking studies predicted that certain indazole derivatives form hydrogen bonds with the hinge residues Glu211 and Ala213 of Aurora A kinase nih.gov. In another study targeting Fibroblast Growth Factor Receptor 1 (FGFR1), key interactions were identified with Ala564 , Glu562 , and Asp641 , alongside a π–π stacking interaction with Phe489 nih.gov.

In a different therapeutic area, new substituted indazoles were evaluated as inhibitors of the breast cancer aromatase enzyme. Docking studies identified Arg115 and Met374 as the primary interacting residues in the active site derpharmachemica.com. These findings highlight how the indazole scaffold can be adapted to fit into diverse binding pockets and interact with a specific set of residues to achieve its inhibitory effect.

Molecular docking is widely used to predict the binding affinity of a ligand to its target, often expressed as a binding energy score (in kcal/mol). A lower (more negative) binding energy generally suggests a more stable ligand-protein complex and potentially higher inhibitory activity. This predictive capability allows for the virtual screening of many compounds to prioritize those with the highest likelihood of being active.

Studies on various indazole derivatives have shown a strong correlation between predicted binding energies and experimentally determined biological activity (e.g., IC₅₀ values). For instance, a series of 3-carboxamide indazole derivatives were docked against a renal cancer-related protein (PDB: 6FEW), with the compounds exhibiting the highest binding energies also showing significant potential as inhibitors nih.govrsc.org. Similarly, docking of substituted indazoles against the breast cancer aromatase enzyme yielded binding affinities ranging from -7.7 to -8.0 kcal/mol for the most promising candidates derpharmachemica.com. These in silico results are instrumental in guiding the synthesis and experimental testing of new potential therapeutic agents nih.govrsc.org.

| Indazole Derivative Class | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Experimental Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Substituted Indazoles | Aromatase (Breast Cancer) | -8.0 | N/A | derpharmachemica.com |

| 3-Carboxamide Indazoles | Renal Cancer Protein (6FEW) | High | N/A | nih.govrsc.org |

| 1H-indazole-3-amine Derivatives | K562 Cancer Cell Line | N/A | 5.15 µM | nih.gov |

| 3-chloro-6-nitro-1H-indazole Derivatives | Trypanothione Reductase (2JK6) | High | Moderate to Strong | nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods provide fundamental insights into a molecule's properties based on its electron distribution. DFT has been successfully applied to various indazole derivatives to calculate properties such as frontier molecular orbitals and molecular electrostatic potential nih.govbeilstein-journals.org.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons irjweb.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO irjweb.com.

In a study of 26 different 3-carboxamide indazole derivatives, DFT calculations were used to determine the HOMO and LUMO energies and the corresponding energy gaps for each compound. This analysis revealed that specific substitutions on the indazole ring could significantly alter the electronic properties and reactivity of the molecules researchgate.netnih.gov.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE in eV) | Reference |

|---|---|---|---|---|

| Derivative 8a | -6.42 | -1.61 | 4.81 | researchgate.net |

| Derivative 8c | -6.53 | -1.71 | 4.82 | researchgate.net |

| Derivative 8s | -6.61 | -1.77 | 4.84 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents nih.gov. The MEP map displays different colors on the molecule's surface, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow areas represent regions with intermediate or neutral potential nih.gov.

For heterocyclic compounds like indazoles, MEP maps can identify the most reactive sites. For example, in studies of various indazole and benzimidazole (B57391) derivatives, the MEP surface often shows negative potential localized over nitrogen atoms and any carbonyl groups, indicating these are likely sites for hydrogen bonding and electrophilic interactions. Conversely, positive potential is often found over hydrogen atoms attached to heteroatoms and parts of the aromatic rings researchgate.netnih.gov. This information is complementary to docking studies, as it helps explain the nature of the interactions (e.g., electrostatic or hydrogen bonding) between the ligand and the protein's active site.

Global Reactivity Parameters

Key global reactivity parameters include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment.

DFT calculations provide the basis for understanding the molecule's reactivity patterns. beilstein-journals.orgnih.gov For instance, the N1 and N2 partial charges and Fukui indices can be calculated to support suggested reaction pathways in synthetic transformations. beilstein-journals.org

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.50 |

| LUMO Energy | ELUMO | - | -1.25 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.25 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.875 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.625 |

| Global Softness | S | 1 / η | 0.381 |

| Electrophilicity Index | ω | μ2 / 2η | 2.86 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. nih.govnih.gov In the context of this compound, MD simulations can model its interaction with biological targets, such as proteins or enzymes, providing detailed information on the stability of the ligand-receptor complex and the dynamics of binding. nih.govajchem-a.com These simulations are crucial for understanding the structural and energetic basis of a compound's biological activity. nih.gov

Ligand Stability and Conformational Changes in Biological Environments

MD simulations provide insights into the stability of a ligand within a protein's binding pocket and any conformational changes that occur upon binding. nih.gov Key metrics are used to analyze the simulation trajectory:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the ligand-protein complex has reached equilibrium and is stable. ajchem-a.com

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues or parts of the ligand. It helps to identify flexible regions in the protein and the ligand, which can be important for the binding process. ajchem-a.com

By monitoring these parameters, researchers can assess whether this compound forms a stable complex with its target and how its conformation adapts to the binding site. nih.gov

| Metric | Analyzed Component | Average Value | Interpretation |

|---|---|---|---|

| RMSD | Protein Backbone | 1.5 Å | Indicates stability of the protein structure. |

| RMSD | Ligand (relative to protein) | 1.2 Å | Suggests the ligand remains stably bound in the active site. |

| RMSF | Protein Active Site Residues | 0.8 Å | Low fluctuation, indicating a stable binding pocket. |

| RMSF | Ligand Atoms | 0.5 Å | Minimal internal fluctuation, suggesting a rigid binding conformation. |

Assessment of Intermolecular Affinity and Structural Deviation

MD simulations are also employed to evaluate the strength and nature of the interactions between the ligand and its biological target. nih.gov This involves analyzing several parameters that describe the intermolecular affinity and any structural changes in the complex.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. Consistent hydrogen bonds are key indicators of strong and specific binding. nih.govajchem-a.com

Radius of Gyration (Rg): This parameter measures the compactness of the protein or the ligand-protein complex. A stable Rg value suggests that the complex does not undergo significant unfolding or conformational changes. nih.gov

Solvent Accessible Surface Area (SASA): SASA quantifies the surface area of the molecule that is accessible to the solvent. Changes in SASA upon ligand binding can indicate how the ligand is buried within the protein's active site. nih.govajchem-a.com

Binding Free Energy: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand to its receptor, providing a quantitative measure of binding affinity. nih.gov

| Parameter | Average Value / Observation | Significance |

|---|---|---|

| Hydrogen Bonds | 2-3 stable bonds | Indicates strong, specific interactions with key residues. |

| Radius of Gyration (Rg) | Stable at 22.5 Å | The overall complex remains compact and stable. |

| Solvent Accessible Surface Area (SASA) | Decrease of 150 Ų upon binding | Suggests the ligand is well-accommodated within the binding pocket. |

| Binding Free Energy (MM-PBSA) | -150 kJ/mol | Predicts a high binding affinity for the target. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For derivatives of this compound, QSAR studies can predict the activity of new, unsynthesized compounds and identify the key molecular features that govern their biological effects. nih.gov

2D- and 3D-QSAR Models for Predictive Accuracy

QSAR models can be developed in two main forms:

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, connectivity indices, and physicochemical properties (e.g., logP, molar refractivity). nih.gov

3D-QSAR: These models require the 3D alignment of the molecules and use descriptors based on the surrounding fields, such as steric and electrostatic fields. nih.gov

The predictive accuracy of a QSAR model is paramount and is assessed through rigorous statistical validation. nih.gov A dataset of compounds is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov Key statistical parameters include:

r² (Coefficient of Determination): Indicates the goodness of fit for the training set.

q² or r²cv (Cross-validated r²): Measures the internal predictive ability of the model.

pred_r² (Predictive r²): Assesses the model's ability to predict the activity of the external test set compounds. nih.govplu.mx

A statistically significant and predictive QSAR model can explain a large percentage of the variance in the biological activity data. nih.gov

| Statistical Parameter | Value | Acceptable Range | Interpretation |

|---|---|---|---|

| r² (Training Set) | 0.91 | > 0.6 | The model fits the training data well. |

| q² (Cross-validation) | 0.75 | > 0.5 | The model has good internal predictive power. |

| pred_r² (Test Set) | 0.82 | > 0.6 | The model accurately predicts the activity of new compounds. |

| F-statistic | 165 | High value | The model is statistically significant. |

Identification of Physicochemical and Steric Descriptors Influencing Activity

A primary outcome of QSAR analysis is the identification of molecular descriptors that significantly influence the biological activity of the compounds. nih.gov These descriptors can be physicochemical, steric, electronic, or topological in nature. By understanding which properties are beneficial or detrimental to activity, chemists can rationally design more potent molecules. nih.gov

For example, a QSAR model might reveal that:

Positive coefficients for descriptors like molecular weight or specific steric volumes suggest that larger substituents in certain positions enhance activity.

Negative coefficients for descriptors like logP might indicate that excessive lipophilicity is unfavorable for activity.

Contour maps from 3D-QSAR studies can visually represent these findings, showing regions where steric bulk, positive or negative electrostatic potential, or hydrogen bond donors/acceptors would increase or decrease activity. nih.govscispace.com

| Descriptor Type | Descriptor Example | Coefficient in Model | Interpretation of Influence on Activity |

|---|---|---|---|

| Electronic | Partial charge on N2 atom | Positive | Higher negative charge on the N2 atom is favorable for activity. |

| Steric | SMR_VSA0 (Molar Refractivity) | Negative | Lower molar refractivity in a specific region is beneficial. nih.gov |

| Hydrophobic | GCUT_SLOGP_2 | Negative | Lower hydrophobicity contributes to higher activity. nih.gov |

| Topological | Number of rotatable bonds (b_1rotN) | Positive | Increased conformational flexibility is associated with higher activity. nih.gov |

Future Directions and Research Perspectives

Development of Novel Indazole Derivatives with Enhanced Efficacy and Selectivity

A primary objective in medicinal chemistry is the creation of compounds with improved therapeutic profiles. For indazole derivatives, this involves strategic structural modifications to boost potency against biological targets while minimizing off-target effects. The development of novel derivatives often involves structure-activity relationship (SAR) studies, which guide the modification of the core indazole structure.

For instance, research has shown that substituents at various positions on the indazole ring play a crucial role in biological activity. nih.gov The development of 3-methyl-1H-indazole derivatives as selective inhibitors of Bromodomain-containing Protein 4 (BRD4)—a target in cancer therapy—highlights how targeted modifications can lead to potent and selective agents. nih.gov Similarly, the synthesis of 3-chloro-6-nitro-1H-indazole derivatives has yielded promising candidates for antileishmanial drugs. tandfonline.com Future work will likely involve creating libraries of compounds based on the 4-chloro-1-methyl-1H-indazole scaffold to screen for enhanced activity against a variety of diseases.

Exploration of New Biological Targets for Indazole Scaffolds

The indazole nucleus is known to interact with a wide array of biological targets, contributing to its diverse pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities. nih.govnih.gov Several FDA-approved drugs containing the indazole scaffold, such as Axitinib and Pazopanib, are kinase inhibitors used in cancer treatment. nih.gov

Future research will aim to identify novel biological targets for this versatile scaffold. Recent discoveries have already expanded the known targets to include:

NLRP3 Inflammasome: A novel indazole-based NLRP3 inhibitor, BGE-102, has entered Phase 1 clinical trials for metabolic diseases, demonstrating the potential of indazoles in targeting inflammation-related pathways. investing.com

Estrogen Receptor (ER-α): Certain 1H-indazole derivatives have been identified as potent estrogen receptor degraders, offering potential treatments for breast cancer. nih.gov

Cannabinoid Receptors: Synthetic cannabinoids like AKB48, which feature an indazole core, highlight the interaction of this scaffold with the central nervous system, although this area is more associated with drugs of abuse.

Enzymes: Indazole derivatives have shown inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and extracellular signal-regulated kinases (ERK1/2), which are relevant in oncology. nih.gov

The broad bioactivity of the indazole scaffold suggests that it has the potential to modulate many other cellular pathways, and future screening efforts will likely uncover new therapeutic applications. nih.gov

Advanced Synthetic Methodologies for Sustainable Production

The synthesis of 4-chloro-1H-indazole and its derivatives has traditionally relied on multi-step processes. chemicalbook.com However, modern synthetic chemistry is increasingly focused on developing more efficient, cost-effective, and environmentally friendly methods.

Recent advancements in this area include:

Green Chemistry Approaches: The use of ammonium (B1175870) chloride as a catalyst in ethanol (B145695) provides an eco-friendly and efficient method for synthesizing 1H-indazole derivatives with high yields and shorter reaction times. samipubco.com

Palladium-Catalyzed Reactions: Methods such as palladium-catalyzed intramolecular amination of aryl halides have been employed to create a variety of substituted indazoles. samipubco.com

Flow Chemistry: This technology offers a safer and more scalable route for producing indazoles, enabling rapid synthesis on demand.

Novel Cyclization Techniques: A practical, two-step synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from inexpensive starting materials has been developed, which is crucial for the production of the HIV-1 capsid inhibitor, Lenacapavir. mdpi.com

These advanced methodologies are crucial for the sustainable and large-scale production of indazole-based active pharmaceutical ingredients.

Integration of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery landscape by accelerating the identification and optimization of new drug candidates. crimsonpublishers.comresearchgate.net These computational tools can analyze vast datasets to predict molecular properties, identify potential biological targets, and design novel compounds with desired characteristics. nih.govnih.gov

In the context of indazole derivatives, AI and ML can be applied to:

Virtual Screening: AI algorithms can rapidly screen virtual libraries of indazole compounds to identify those with the highest probability of binding to a specific biological target. youtube.com

De Novo Drug Design: Generative models can design entirely new indazole-based molecules optimized for properties like efficacy, low toxicity, and high solubility. youtube.com

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new indazole derivatives, reducing the likelihood of late-stage failures in drug development. researchgate.net

Structure-Activity Relationship (SAR) Analysis: Machine learning can identify complex patterns in SAR data to guide the structural modification of lead compounds for improved potency and selectivity.

The integration of AI promises to significantly reduce the time and cost associated with bringing new indazole-based therapeutics to the market. researchgate.net

Preclinical and Clinical Development of Indazole-Based Therapeutics

The ultimate goal of medicinal chemistry research is the successful translation of promising compounds from the laboratory to clinical use. The indazole scaffold is already present in several marketed drugs, and many more derivatives are currently in the development pipeline. nih.govresearchgate.net

Preclinical Development: This stage involves comprehensive evaluation of a drug candidate's safety and efficacy in cellular and animal models. For new derivatives of this compound, this would include pharmacokinetic profiling and toxicology studies. nih.gov

Clinical Trials: Indazole-based compounds are continually entering clinical trials for various indications. As mentioned, BGE-102, an indazole derivative, recently began Phase 1 studies for obesity and related metabolic disorders. investing.com The progress of such compounds through Phase 1, 2, and 3 trials will provide crucial data on their safety and efficacy in humans and pave the way for potential new therapies.

The robust pipeline of indazole-based compounds in clinical development underscores the therapeutic importance of this chemical class and points toward a promising future for new drugs built upon this scaffold. nih.gov

Q & A

Q. Advanced

- Impurity profiling : Use HPLC-PDA at 254 nm to detect chlorinated by-products (e.g., 4,6-dichloro derivatives) .

- Process optimization : Reduce residual solvents (e.g., DMF) via vacuum distillation or lyophilization .

- Stability studies : Accelerated degradation tests (40°C/75% RH) identify hygroscopicity or hydrolytic susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.